(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the methoxy group might undergo reactions such as demethylation under acidic conditions, and the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in different solvents, and reactivity with other chemicals .Scientific Research Applications
Antibacterial Properties
Studies on related compounds have demonstrated promising antibacterial activity. For example, analogs of benzothiazole-based pyrazole derivatives showed significant antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, while exhibiting non-cytotoxic concentrations in mammalian cells (Palkar et al., 2017). Additionally, other research on benzothiazole-methyl-pyrazol-5-imine derivatives indicated notable toxicity to bacteria, suggesting potential application in antimicrobial therapies (Uma et al., 2017).
Cancer Treatment and Photodynamic Therapy
Compounds with similar structures have been explored for their potential in cancer treatment. Zinc phthalocyanine derivatives substituted with benzothiazole showed high singlet oxygen quantum yield, making them potential candidates for photodynamic cancer therapy (Pişkin et al., 2020).
Antiviral Activity
Research on benzamide-based aminopyrazoles and related compounds revealed significant antiviral activities, particularly against bird flu influenza (H5N1), suggesting potential applications in antiviral drug development (Hebishy et al., 2020).
Synthesis and Structural Analysis
The synthesis of related compounds often involves innovative methods. For instance, a study detailed the synthesis of various pyrazole derivatives, providing insights into the structural aspects and potential applications of these compounds in medicinal chemistry (Kumara et al., 2018).
Anti-Infective Properties
The thiazolide class, closely related to the compound , has been investigated for its broad-spectrum anti-infective properties, demonstrating effectiveness against various pathogens, including viruses and bacteria (Hemphill et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-10-11(15(18-19)23-3)14(21)17-16-20(8-9-22-2)12-6-4-5-7-13(12)24-16/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERYYGCHUIUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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